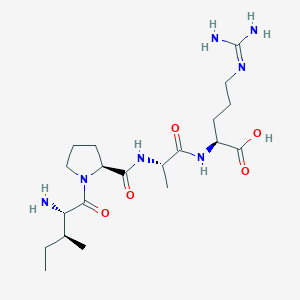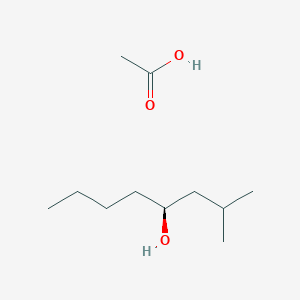![molecular formula C15H15F2O3P B14206284 Phosphonic acid, [bis(4-fluorophenyl)methyl]-, dimethyl ester CAS No. 824421-41-2](/img/structure/B14206284.png)
Phosphonic acid, [bis(4-fluorophenyl)methyl]-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [bis(4-fluorophenyl)methyl]-, dimethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a bis(4-fluorophenyl)methyl moiety
Preparation Methods
The synthesis of phosphonic acid, [bis(4-fluorophenyl)methyl]-, dimethyl ester typically involves the reaction of bis(4-fluorophenyl)methyl chloride with dimethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the phosphonate ester. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Phosphonic acid, [bis(4-fluorophenyl)methyl]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphonic acid derivative.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
Phosphonic acid, [bis(4-fluorophenyl)methyl]-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonate derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of phosphonic acid, [bis(4-fluorophenyl)methyl]-, dimethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Phosphonic acid, [bis(4-fluorophenyl)methyl]-, dimethyl ester can be compared with other similar compounds such as:
Bis(4-fluorophenyl)methanone: This compound has a similar bis(4-fluorophenyl) structure but lacks the phosphonic acid group.
4-fluorophenyl-phosphonic acid bis(trimethylsilyl) ester: This compound contains a phosphonic acid group but with different ester substituents. The uniqueness of this compound lies in its specific combination of the bis(4-fluorophenyl)methyl moiety with the phosphonic acid ester, which imparts distinct chemical and biological properties
Properties
CAS No. |
824421-41-2 |
|---|---|
Molecular Formula |
C15H15F2O3P |
Molecular Weight |
312.25 g/mol |
IUPAC Name |
1-[dimethoxyphosphoryl-(4-fluorophenyl)methyl]-4-fluorobenzene |
InChI |
InChI=1S/C15H15F2O3P/c1-19-21(18,20-2)15(11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,15H,1-2H3 |
InChI Key |
DZIBHEFZYUUAJZ-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


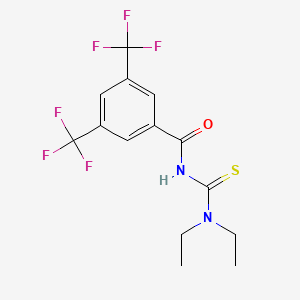
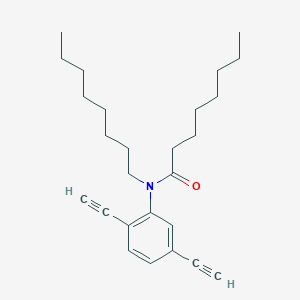
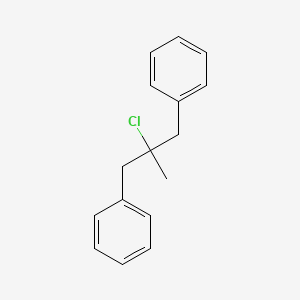
![1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene](/img/structure/B14206230.png)
![5,7,8,9-Tetrahydrooxepino[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14206240.png)
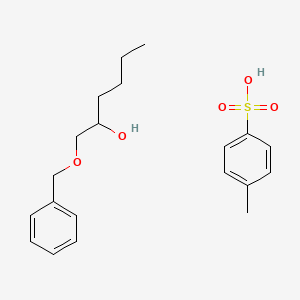
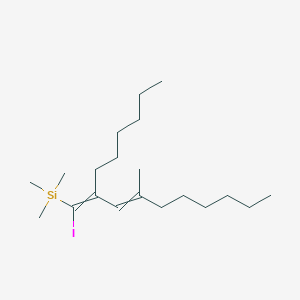
![1-(2-{[6-(2,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14206251.png)
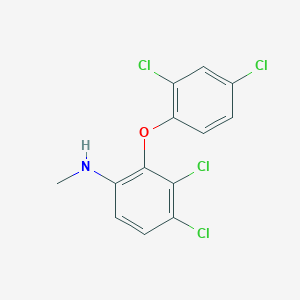
![Pyrimidine, 2-[[2,2-bis(3-methylphenyl)ethenyl]thio]-](/img/structure/B14206257.png)
![1-[2,2-Bis(4-methylphenyl)vinyl]-4-(methylsulfonyl)benzene](/img/structure/B14206265.png)
![6-[5-(2-Phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14206267.png)
